2-Hydroxyisobutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-HIBA and Ageing:

- Studies in the roundworm, Caenorhabditis elegans, suggest that 2-HIBA supplementation may delay ageing processes.

- Additionally, elevated levels of 2-HIBA have been observed in the urine of individuals with obesity and fatty liver disease, suggesting a potential link between 2-HIBA and metabolic health.

2-HIBA as a Protein Modification:

- Recent research has identified 2-HIBA as a novel type of protein modification, known as lysine 2-hydroxyisobutyrylation (Khib).

- This modification, found on various proteins in human pancreatic cancer, may play a role in tumor development and progression.

- Further research is needed to understand the precise function of Khib in both normal and disease states.

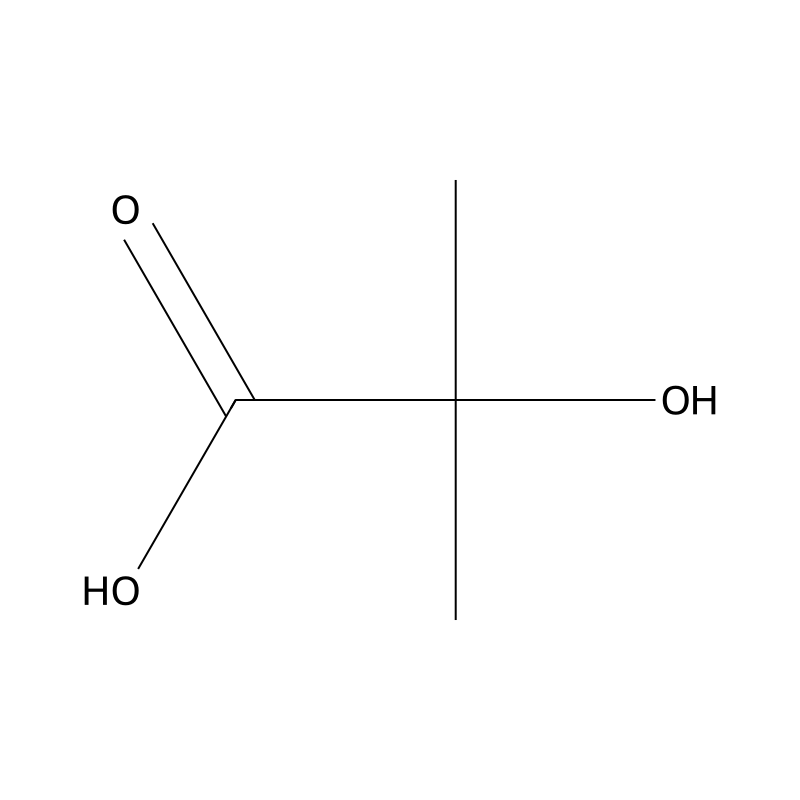

2-Hydroxyisobutyric acid is an organic compound with the chemical formula . It is classified as a hydroxycarboxylic acid and appears as a white solid. This compound is particularly notable as a naturally occurring precursor to polyesters and is closely related to lactic acid, differing only by the position of the hydroxyl group. The compound can also be referred to by its systematic name, 2-hydroxy-2-methylpropanoic acid, and is recognized for its role in various biochemical pathways, particularly involving coenzyme A derivatives .

- Esterification: 2-Hydroxyisobutyric acid can undergo self-catalyzed esterification to form methyl 2-hydroxyisobutyrate, demonstrating its ability to catalyze its own reactions under certain conditions .

- Isomerization: The enzyme 2-hydroxyisobutyryl coenzyme A mutase catalyzes the isomerization of 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A, which subsequently hydrolyzes to yield 2-hydroxyisobutyric acid .

- Degradation: In microbial systems, such as those involving specific actinobacteria, 2-hydroxyisobutyric acid can be degraded into acetone and formyl-CoA through a series of enzymatic reactions that involve thiamine-dependent lyase activities .

Biologically, 2-hydroxyisobutyric acid serves as a significant intermediate in metabolic pathways. It has been shown to play a role in the metabolism of certain bacteria, where it can be activated to its CoA thioester form and further processed into various metabolites. Additionally, it has been implicated in post-translational modifications of proteins through the formation of amides with lysine residues . The compound's biological relevance extends to its potential effects on cellular processes and signaling pathways.

Several methods are available for synthesizing 2-hydroxyisobutyric acid:

- Microbial Fermentation: This method utilizes recombinant strains of bacteria, such as Methylobacterium extorquens, which can convert methanol into 2-hydroxyisobutyric acid in controlled bioreactor settings .

- Chemical Synthesis: Traditional chemical synthesis routes involve treating isobutyric acid derivatives with specific reagents under controlled conditions to yield 2-hydroxyisobutyric acid. For example, ethyl methacrylate can be synthesized from the ethyl ester of 2-hydroxyisobutyric acid through dehydration reactions using phosphorus pentachloride .

- Self-Catalyzed Esterification: As noted previously, this method allows for the production of esters directly from 2-hydroxyisobutyric acid without the need for external catalysts .

The applications of 2-hydroxyisobutyric acid span various fields:

- Polymer Production: It serves as a precursor for synthesizing biodegradable polyesters, which are gaining attention for their environmental benefits over traditional plastics.

- Pharmaceuticals: Due to its biological activity, it may have potential uses in drug development and therapeutic applications.

- Food Industry: As a food additive or flavoring agent, it may contribute to food formulations due to its properties as a hydroxycarboxylic acid.

Studies have explored the interactions of 2-hydroxyisobutyric acid with various biological systems. For instance, its role in microbial degradation pathways highlights its interactions with enzymes and metabolic processes in bacteria. Research indicates that specific actinobacteria can utilize this compound effectively, suggesting potential biotechnological applications in bioremediation or bioconversion processes .

Several compounds are structurally or functionally similar to 2-hydroxyisobutyric acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Lactic Acid | Enantiomeric forms; widely used in food and fermentation. | |

| Isobutyric Acid | Lacks hydroxyl group; used in organic synthesis. | |

| 3-Hydroxybutyric Acid | Different hydroxyl position; involved in energy metabolism. | |

| Acetic Acid | Simple carboxylic acid; widely used as a preservative. |

Uniqueness of 2-Hydroxyisobutyric Acid:

- The presence of the hydroxyl group at the second carbon distinguishes it from other similar compounds.

- Its dual role as both an intermediate in metabolic pathways and a precursor for polymers makes it particularly versatile.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-0.36

Melting Point

UNII

GHS Hazard Statements

H302 (49.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (49.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (45.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (48.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant